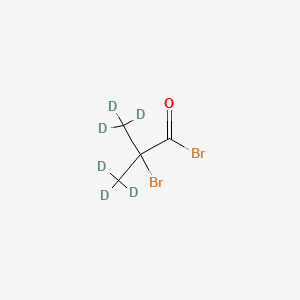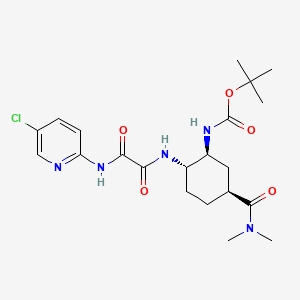
(1S,2S 5S)-tert-Butyl Edoxaban
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,5S)-tert-Butyl Edoxaban is a stereoisomer of Edoxaban, a well-known anticoagulant used to prevent and treat blood clots. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity. Edoxaban itself is a direct factor Xa inhibitor, which means it works by blocking the activity of factor Xa, an enzyme involved in blood clotting.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5S)-tert-Butyl Edoxaban involves several steps, including the formation of the core structure and the introduction of the tert-butyl group. The process typically starts with the preparation of the core structure through a series of condensation and cyclization reactions. The tert-butyl group is then introduced using tert-butyl bromide in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of (1S,2S,5S)-tert-Butyl Edoxaban follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S,5S)-tert-Butyl Edoxaban undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds.
Applications De Recherche Scientifique
(1S,2S,5S)-tert-Butyl Edoxaban has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new anticoagulants.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects in conditions requiring anticoagulation.
Industry: Utilized in the pharmaceutical industry for the development and testing of new drugs.
Mécanisme D'action
The mechanism of action of (1S,2S,5S)-tert-Butyl Edoxaban involves the inhibition of factor Xa, an enzyme crucial for the conversion of prothrombin to thrombin in the blood clotting cascade. By inhibiting factor Xa, the compound effectively reduces the formation of blood clots. The molecular targets include the active site of factor Xa, where the compound binds and prevents its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rivaroxaban: Another direct factor Xa inhibitor with a different chemical structure.
Apixaban: Similar mechanism of action but with distinct pharmacokinetic properties.
Dabigatran: A direct thrombin inhibitor, differing in its target within the coagulation cascade.
Uniqueness
(1S,2S,5S)-tert-Butyl Edoxaban is unique due to its specific stereochemistry, which influences its binding affinity and selectivity for factor Xa. This stereoisomer may exhibit different pharmacokinetic and pharmacodynamic properties compared to other isomers and similar compounds, making it a valuable subject of study in the development of new anticoagulants.
Propriétés
Formule moléculaire |
C21H30ClN5O5 |
|---|---|
Poids moléculaire |
467.9 g/mol |
Nom IUPAC |
tert-butyl N-[(1S,2S,5S)-2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-5-(dimethylcarbamoyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C21H30ClN5O5/c1-21(2,3)32-20(31)25-15-10-12(19(30)27(4)5)6-8-14(15)24-17(28)18(29)26-16-9-7-13(22)11-23-16/h7,9,11-12,14-15H,6,8,10H2,1-5H3,(H,24,28)(H,25,31)(H,23,26,29)/t12-,14-,15-/m0/s1 |
Clé InChI |
YJDLJNAWLBVIRF-QEJZJMRPSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1C[C@H](CC[C@@H]1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC(CCC1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


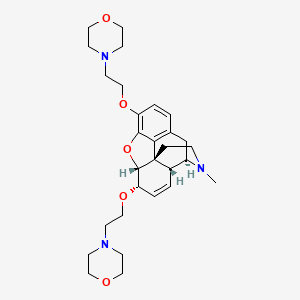
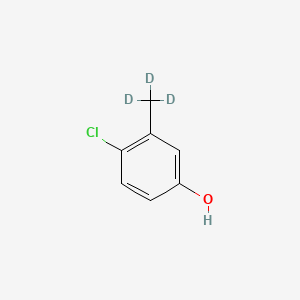
![6-Azabicyclo[3.2.2]nonane](/img/structure/B13430154.png)
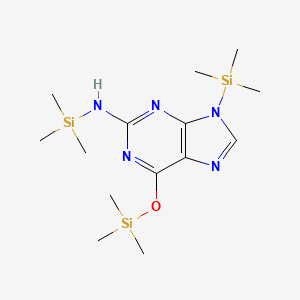
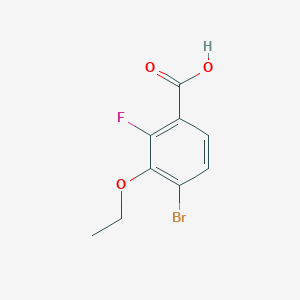
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B13430168.png)
![1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylicacid](/img/structure/B13430172.png)
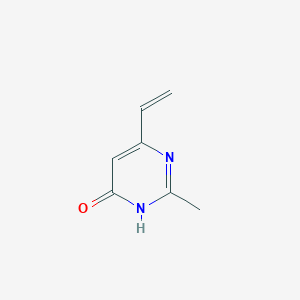
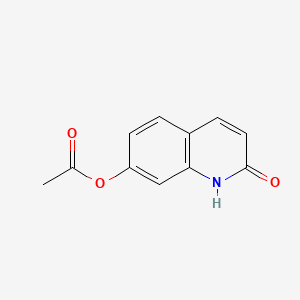
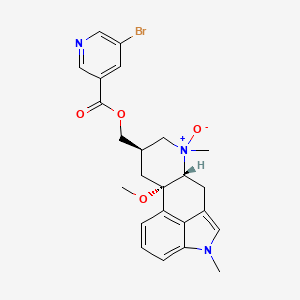

![[(3S,4R)-4-thiophen-3-ylpyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B13430205.png)
![(4S)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone](/img/structure/B13430206.png)
